Bis(pentafluorophenyl)chlorophosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentafluorophenyl)chlorophosphine: is a chemical compound with the molecular formula C12ClF10P. It is known for its unique properties and applications in various fields of scientific research. This compound is characterized by the presence of two pentafluorophenyl groups attached to a chlorophosphine moiety, making it a valuable reagent in organic synthesis and other chemical processes .
Mechanism of Action
Target of Action
Bis(pentafluorophenyl)chlorophosphine is a complex chemical compound with the molecular formula C12ClF10P The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound can interact with compounds with an activated c=c bond, which suggests it may participate in addition reactions . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It is known that the compound can participate in chemical reactions involving compounds with an activated C=C bond
Pharmacokinetics
Its molecular weight is 400.54 , which could influence its pharmacokinetic properties
Result of Action
Given its potential to interact with compounds with an activated C=C bond
Preparation Methods
Synthetic Routes and Reaction Conditions: : Bis(pentafluorophenyl)chlorophosphine can be synthesized through several methods. One common approach involves the reaction of pentafluorophenyl lithium with phosphorus trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: : Bis(pentafluorophenyl)chlorophosphine undergoes various chemical reactions, including substitution, oxidation, and reduction. It is particularly reactive in nucleophilic substitution reactions due to the electron-withdrawing nature of the pentafluorophenyl groups .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used to convert this compound to its corresponding oxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding phosphine.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphine derivatives, while oxidation reactions produce phosphine oxides .
Scientific Research Applications
Chemistry: : Bis(pentafluorophenyl)chlorophosphine is widely used as a reagent in organic synthesis. It serves as a precursor for the preparation of various phosphine ligands, which are essential in catalysis and coordination chemistry .
Biology and Medicine: : In biological research, this compound is utilized in the synthesis of bioactive molecules and pharmaceuticals.
Industry: : Industrially, this compound is employed in the production of specialty chemicals and materials. Its applications range from the synthesis of advanced polymers to the development of novel catalysts for chemical processes .
Comparison with Similar Compounds
Similar Compounds
Bis(pentafluorophenyl)borane: Similar to bis(pentafluorophenyl)chlorophosphine, this compound features pentafluorophenyl groups attached to a borane moiety.
Pentafluorophenylphosphine: This compound contains a single pentafluorophenyl group attached to a phosphine moiety.
Uniqueness: : this compound stands out due to its dual pentafluorophenyl groups, which significantly enhance its reactivity and versatility in chemical reactions. This makes it a preferred choice for applications requiring high reactivity and selectivity .
Properties
IUPAC Name |
chloro-bis(2,3,4,5,6-pentafluorophenyl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12ClF10P/c13-24(11-7(20)3(16)1(14)4(17)8(11)21)12-9(22)5(18)2(15)6(19)10(12)23 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELFLEVSLVGEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)Cl)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12ClF10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5032-90-6 |
Source
|
Record name | Bis pentafluorophenyl chlorophosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.